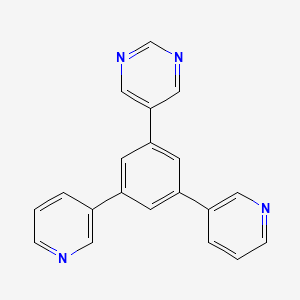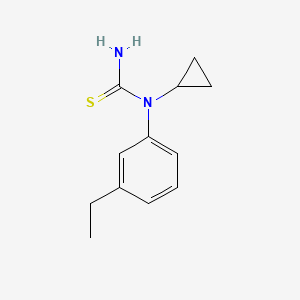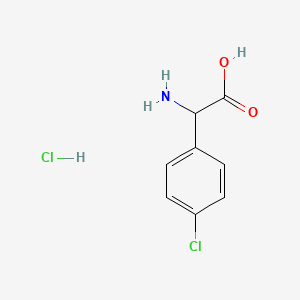
Bromoisocyanuric Acid Monosodium Salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bromoisocyanuric Acid Monosodium Salt is a chemical compound with the molecular formula C3HBrN3NaO3. It is commonly used as a brominating agent in organic synthesis due to its ability to introduce bromine atoms into various substrates. This compound is known for its stability and effectiveness in various chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Bromoisocyanuric Acid Monosodium Salt can be synthesized through the bromination of isocyanuric acid in the presence of sodium hydroxide. The reaction typically involves the following steps:
- Dissolving isocyanuric acid in water.
- Adding sodium hydroxide to the solution to form the sodium salt of isocyanuric acid.
- Introducing bromine to the solution to achieve bromination.
The reaction is usually carried out at low temperatures to control the rate of bromination and to prevent the formation of unwanted by-products.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale bromination processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The process typically includes:
- Continuous feeding of isocyanuric acid and sodium hydroxide into a reactor.
- Controlled addition of bromine to the reactor.
- Efficient cooling systems to maintain the desired reaction temperature.
- Filtration and purification steps to isolate the final product.
Análisis De Reacciones Químicas
Types of Reactions
Bromoisocyanuric Acid Monosodium Salt undergoes various types of chemical reactions, including:
Oxidation: It can act as an oxidizing agent in certain reactions.
Substitution: It is commonly used in electrophilic substitution reactions to introduce bromine atoms into aromatic compounds.
Common Reagents and Conditions
Oxidation Reactions: Typically carried out in the presence of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution Reactions: Often performed in acidic or neutral conditions, with the compound acting as the brominating agent.
Major Products Formed
Brominated Aromatic Compounds: These are the primary products formed when this compound is used in substitution reactions with aromatic substrates.
Oxidized Products: Formed when the compound is used as an oxidizing agent.
Aplicaciones Científicas De Investigación
Bromoisocyanuric Acid Monosodium Salt has a wide range of applications in scientific research, including:
Chemistry: Used as a brominating agent in organic synthesis to introduce bromine atoms into various molecules.
Biology: Employed in the modification of biomolecules for research purposes.
Medicine: Investigated for its potential use in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of brominated flame retardants and other industrial chemicals.
Mecanismo De Acción
The mechanism by which Bromoisocyanuric Acid Monosodium Salt exerts its effects involves the release of bromine atoms. These bromine atoms can then participate in various chemical reactions, such as:
Electrophilic Substitution: Bromine atoms act as electrophiles, attacking electron-rich sites on aromatic compounds.
Oxidation: Bromine atoms can oxidize certain substrates, leading to the formation of oxidized products.
Comparación Con Compuestos Similares
Similar Compounds
Chlorine-based Isocyanurates: Such as Trichloroisocyanuric Acid and Dichloroisocyanuric Acid.
Other Brominating Agents: Such as N-Bromosuccinimide and Bromine.
Uniqueness
Bromoisocyanuric Acid Monosodium Salt is unique due to its stability and effectiveness as a brominating agent. Unlike some other brominating agents, it provides controlled bromination with minimal side reactions. Additionally, its sodium salt form enhances its solubility in water, making it easier to handle in various reactions.
Propiedades
Fórmula molecular |
C3HBrN3NaO2 |
|---|---|
Peso molecular |
213.95 g/mol |
Nombre IUPAC |
sodium;6-bromo-1,3-diaza-5-azanidacyclohex-6-ene-2,4-dione |
InChI |
InChI=1S/C3H2BrN3O2.Na/c4-1-5-2(8)7-3(9)6-1;/h(H2,5,6,7,8,9);/q;+1/p-1 |
Clave InChI |
SRUQAUMZABEGJF-UHFFFAOYSA-M |
SMILES canónico |
C1(=O)NC(=O)N=C([N-]1)Br.[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1H,3H-Oxazolo[3,4-a]indol-1-one, 3-(4-methylphenyl)-](/img/structure/B12515610.png)


![(5R)-5-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]-3-hydroxyoxolane-2,4-dione](/img/structure/B12515628.png)

![2,2',3,3'-Tetrahydro-5,5'-bi[1,4]dithiino[2,3-c]furan](/img/structure/B12515644.png)


![N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-L-valyl-L-alanylglycyl-L-valine](/img/structure/B12515667.png)



![N-[(Z)-2-Furylmethylene]-N-(4-methylphenyl)amine oxide](/img/structure/B12515684.png)
